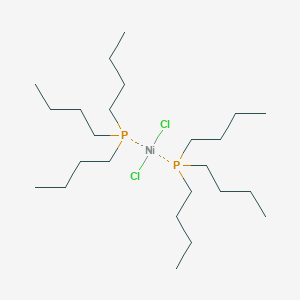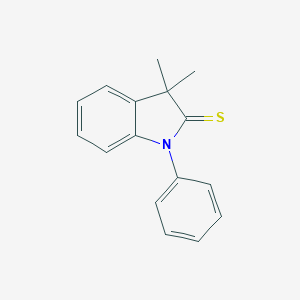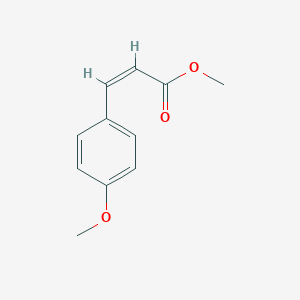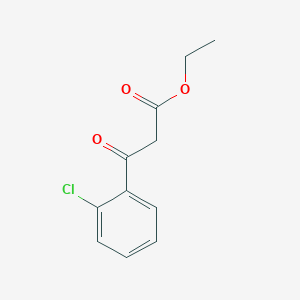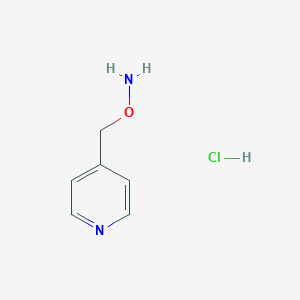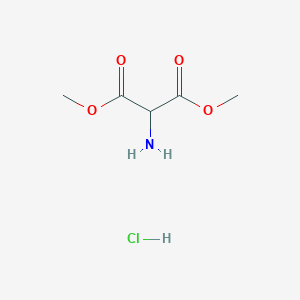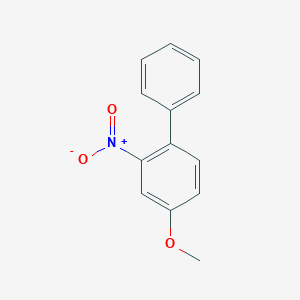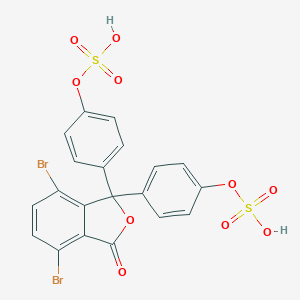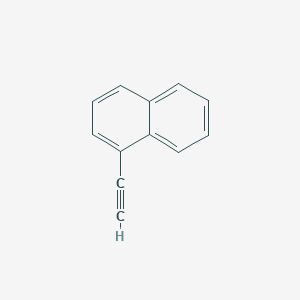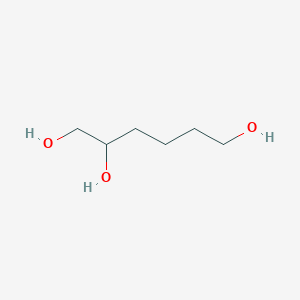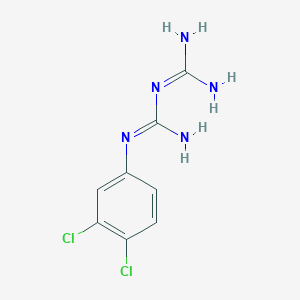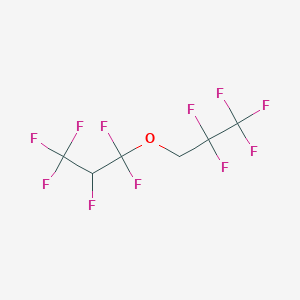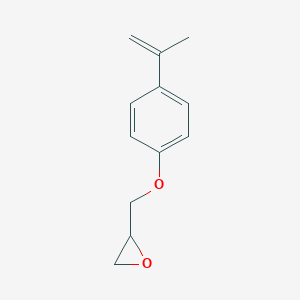
p-Isopropenylphenyl glycidyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Isopropenylphenyl glycidyl ether (IPE) is a chemical compound that is widely used in scientific research due to its unique properties. IPE is an epoxy monomer, which means it can be polymerized to form a thermosetting resin with high mechanical strength and chemical resistance. This makes IPE an ideal material for various applications, including adhesives, coatings, and composites.
作用機序
The mechanism of action of p-Isopropenylphenyl glycidyl ether is based on its ability to form covalent bonds with other molecules. When p-Isopropenylphenyl glycidyl ether is polymerized, it forms a crosslinked network that provides mechanical strength and chemical resistance. In addition, p-Isopropenylphenyl glycidyl ether can react with functional groups on the surface of other materials, such as hydroxyl, carboxyl, and amino groups, to form strong adhesive bonds.
生化学的および生理学的効果
Although p-Isopropenylphenyl glycidyl ether is mainly used in scientific research, it has also been studied for its biochemical and physiological effects. p-Isopropenylphenyl glycidyl ether has been shown to have antimicrobial properties, which can be useful in medical applications. In addition, p-Isopropenylphenyl glycidyl ether has been studied for its potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether.
実験室実験の利点と制限
One of the main advantages of p-Isopropenylphenyl glycidyl ether is its ability to form strong adhesive bonds with various materials. This makes it a useful material for various applications, including coatings, adhesives, and composites. In addition, p-Isopropenylphenyl glycidyl ether has a high mechanical strength and chemical resistance, which makes it ideal for harsh environments.
However, there are also some limitations to using p-Isopropenylphenyl glycidyl ether in lab experiments. One of the main limitations is its toxicity. p-Isopropenylphenyl glycidyl ether can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it. In addition, p-Isopropenylphenyl glycidyl ether can be difficult to handle due to its low viscosity, which can make it difficult to control during polymerization.
将来の方向性
There are several future directions for the research and development of p-Isopropenylphenyl glycidyl ether. One area of interest is the development of new synthesis methods that can improve the purity and yield of p-Isopropenylphenyl glycidyl ether. In addition, there is a need for further research into the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether, particularly its potential as an antimicrobial and anticancer agent. Another area of interest is the development of new applications for p-Isopropenylphenyl glycidyl ether, such as in the field of biomedicine.
Conclusion:
In conclusion, p-Isopropenylphenyl glycidyl ether (p-Isopropenylphenyl glycidyl ether) is a versatile chemical compound that has a wide range of applications in scientific research. Its unique properties, including its ability to form strong adhesive bonds and its high mechanical strength and chemical resistance, make it an ideal material for various applications. However, proper safety precautions should be taken when handling p-Isopropenylphenyl glycidyl ether due to its toxicity. Further research is needed to fully understand the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether and to develop new applications for this versatile material.
合成法
The synthesis of p-Isopropenylphenyl glycidyl ether involves the reaction of p-isopropenylphenol with epichlorohydrin in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of p-Isopropenylphenyl glycidyl ether is shown in Figure 1.
科学的研究の応用
P-Isopropenylphenyl glycidyl ether has a wide range of applications in scientific research. It can be used as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyvinyl chloride. p-Isopropenylphenyl glycidyl ether can also be used as a modifier for thermosetting resins, such as epoxy and phenolic resins. In addition, p-Isopropenylphenyl glycidyl ether can be used as a reactive diluent for epoxy resins, which can improve their mechanical properties and reduce their viscosity.
特性
CAS番号 |
17071-45-3 |
|---|---|
製品名 |
p-Isopropenylphenyl glycidyl ether |
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-[(4-prop-1-en-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,12H,1,7-8H2,2H3 |
InChIキー |
ZDTYPPLWITYVRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)OCC2CO2 |
正規SMILES |
CC(=C)C1=CC=C(C=C1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



